N-Naphtho[2,1-d]thiazol-2-yl-acetamide
Description
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-8(16)14-13-15-11-7-6-9-4-2-3-5-10(9)12(11)17-13/h2-7H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBPMPAWGJIOLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
FeCl₃-Catalyzed Cyclization of 1-Acetyl-3-Phenylthiourea
A robust method involves the iron(III) chloride-catalyzed cyclization of 1-acetyl-3-phenylthiourea. The reaction proceeds in dimethyl sulfoxide (DMSO) at 100°C for 1 hour, utilizing sodium persulfate (Na₂S₂O₈) as an oxidizing agent. This single-step process achieves an 80% yield of N-naphtho[2,1-d]thiazol-2-yl-acetamide, with the acetamide group originating from the acetylated thiourea precursor. The mechanism likely involves sulfur extrusion and intramolecular cyclization, forming the thiazole ring while retaining the acetyl moiety (Figure 1).
Key conditions :
- Catalyst : FeCl₃ (0.02 mmol)
- Oxidant : Na₂S₂O₈ (2.0 mmol)
- Solvent : DMSO
- Temperature : 100°C
This method is notable for its simplicity and high yield, though scalability may be limited by the use of stoichiometric oxidants.
Three-Component Reaction with Aromatic Amines, Aliphatic Amines, and Sulfur
A catalyst-free, three-component reaction between 2-naphthylamine, acetamide derivatives, and elemental sulfur in DMSO at 140°C offers an alternative route. For example, reacting 2-naphthylamine with 2-aminoacetamide and sulfur powder forms the naphthothiazole core via dual C–S bond formation. The acetamide group is introduced through the aliphatic amine precursor.
Optimized parameters :
- Molar ratio : 1:2 (aromatic amine:aliphatic amine)
- Sulfur equivalency : 3.75 equiv
- Solvent : DMSO
- Temperature : 140°C
- Yield : 65–76%
This method avoids transition-metal catalysts, enhancing environmental compatibility. However, prolonged reaction times (22 hours) and high temperatures limit energy efficiency.
Post-Synthetic Acetylation of 2-Aminonaphthothiazole
A two-step approach involves synthesizing 2-aminonaphtho[2,1-d]thiazole followed by acetylation. The thiazole intermediate is prepared via cyclocondensation of 2-aminonaphthalene with thiourea derivatives, followed by treatment with acetic anhydride.
Step 1 : Cyclocondensation
- Reactants : 2-Aminonaphthalene, thiourea
- Conditions : Reflux in ethanol with HCl catalyst
- Intermediate yield : 70–85%
Step 2 : Acetylation
- Reagent : Acetic anhydride
- Conditions : Reflux for 3 hours
- Final yield : 78–82%
While reliable, this method’s multi-step nature increases complexity and reduces atom economy.
Comparative Analysis of Synthetic Routes
Key observations :
- The FeCl₃-catalyzed method offers the highest yield but requires metal catalysts.
- The three-component reaction is more scalable and environmentally benign but less efficient.
- Post-synthetic acetylation provides consistent yields but involves tedious purification steps.
Mechanistic Insights
Cyclization Pathways
In the FeCl₃-catalyzed route, the thiourea precursor undergoes sulfur elimination, forming a reactive intermediate that cyclizes to generate the thiazole ring. The acetyl group remains intact, directly yielding the acetamide product.
Three-Component Reaction Dynamics
Elemental sulfur acts as a dual sulfur donor, facilitating C–S bond formation between the aromatic and aliphatic amines. DMSO serves as both solvent and oxidant, promoting aromatization of the thiazoline intermediate.
Structural Characterization Data
- Melting point : 309–310°C
- IR (cm⁻¹) : 3167 (N–H), 1665 (C=O), 1590 (C=N)
- ¹H NMR (CDCl₃) : δ 8.71–8.69 (m, 1H, naphthyl), 7.92 (s, 1H, thiazole-H), 2.19 (s, 3H, CH₃)
- ¹³C NMR : δ 167.08 (C=O), 152.11 (thiazole-C2), 25.31 (CH₃)
Chemical Reactions Analysis
N-Naphtho[2,1-d]thiazol-2-yl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Scientific Research Applications
N-Naphtho[2,1-d]thiazol-2-yl-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities, including antibacterial, antifungal, and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Naphtho[2,1-d]thiazol-2-yl-acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, including enzyme inhibition and receptor binding. The compound may activate or inhibit specific enzymes, leading to changes in cellular processes and pathways . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and substituent effects among N-Naphtho[2,1-d]thiazol-2-yl-acetamide and related compounds:
Spectral and Physical Properties
- IR Spectroscopy: C=O stretches in acetamide derivatives typically appear at 1670–1700 cm⁻¹ (e.g., 1671 cm⁻¹ in ). Electron-withdrawing groups (e.g., –NO₂ in ) increase C=O absorption frequency. –CN groups (e.g., in ) show sharp peaks near 2215 cm⁻¹.
- NMR Spectroscopy :
- Melting Points: Bulky substituents (e.g., diphenyl in ) increase melting points (>400°C) due to enhanced intermolecular forces. –NO₂ and –Cl groups () also elevate melting points via dipole interactions.
Biological Activity
N-Naphtho[2,1-d]thiazol-2-yl-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure consisting of a naphthalene moiety fused with a thiazole ring and an acetamide functional group. Its chemical formula is . The structural characteristics impart distinctive electronic and steric properties that enhance its potential for various biological interactions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Anticancer Activity : The compound has demonstrated efficacy against various cancer cell lines by inhibiting DNA replication processes and interfering with topoisomerase II activity. This leads to cell cycle arrest and apoptosis .
- Antibacterial Properties : Similar compounds have shown antibacterial effects by disrupting cellular processes in bacterial cells. This compound may exert its antibacterial effects through enzyme inhibition or receptor modulation .
- Antifungal Activity : The compound has also exhibited antifungal properties, making it a candidate for further exploration in treating fungal infections .
Synthesis Methods
The synthesis of this compound typically involves several chemical reactions:
- Formation of the Thiazole Ring : This is achieved by reacting naphthoquinone with thioamide in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
- Acetamide Functionalization : The acetamide group is introduced through acylation reactions involving acetic anhydride or acetyl chloride .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of topoisomerase II; apoptosis induction | |
| Antibacterial | Disruption of bacterial cellular processes | |
| Antifungal | Inhibition of fungal growth |
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on human cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM across different cell lines. Mechanistic studies revealed that the compound induced apoptosis through the mitochondrial pathway .
Case Study 2: Antibacterial Activity
In another research effort, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MIC) as low as 15 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that the compound's antibacterial mechanism likely involves interference with bacterial DNA replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
